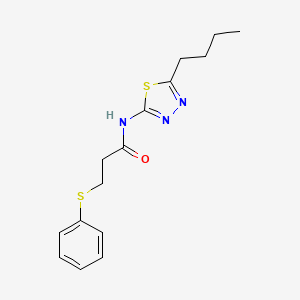
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide, commonly known as 'Triclosan,' is a synthetic antibacterial and antifungal agent. It was first introduced in the 1960s and is widely used in various personal care products, such as toothpaste, soaps, and hand sanitizers. Triclosan has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
Wirkmechanismus
Triclosan's mechanism of action involves its interaction with the bacterial or fungal cell membrane. Triclosan penetrates the cell membrane and disrupts its integrity, leading to leakage of essential cell components and eventual cell death. Triclosan also inhibits the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis.
Biochemical and Physiological Effects:
Triclosan has been shown to have a range of biochemical and physiological effects. It has been shown to affect the thyroid hormone axis in animal studies, leading to alterations in thyroid hormone levels. Triclosan has also been shown to affect the estrogen signaling pathway, leading to alterations in estrogen levels. Triclosan has been detected in human breast milk, urine, and blood, indicating that it can be absorbed into the body.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also relatively inexpensive and can be used in small quantities. However, there are some limitations to using Triclosan in lab experiments. Triclosan has been shown to have toxic effects on some aquatic organisms, and its use in personal care products has been restricted in some countries. Triclosan's potential effects on human health and the environment are still being studied, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for Triclosan research. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects than Triclosan. Another area of interest is the study of Triclosan's effects on the environment and its potential to accumulate in the food chain. Finally, the potential effects of Triclosan on human health, including its effects on the endocrine system, require further investigation.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Triclosan's antibacterial activity is due to its ability to disrupt the bacterial cell membrane, leading to cell death. Triclosan has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and can cause infections. Triclosan's antifungal activity is due to its ability to interfere with fungal cell wall synthesis.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl5NO2/c17-9-3-4-15(13(21)6-9)24-5-1-2-16(23)22-14-8-11(19)10(18)7-12(14)20/h3-4,6-8H,1-2,5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRLSWYQFIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4832776.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4832778.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4832781.png)
![6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4832795.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)cyclobutanecarboxamide](/img/structure/B4832801.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832807.png)
![4-[2,4-bis(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832816.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide](/img/structure/B4832831.png)
![[4-benzyl-1-(2,3-difluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4832837.png)
